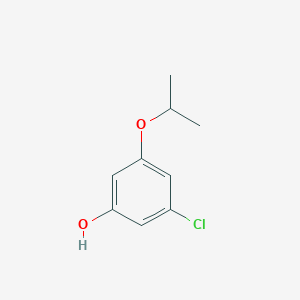

3-Chloro-5-isopropoxyphenol

Description

Overview of Halogenated Phenols and Alkoxyphenols in Chemical Research

Among the vast family of substituted phenols, halogenated phenols and alkoxyphenols represent two significant classes with distinct and valuable properties. Halogenation, the introduction of one or more halogen atoms onto the aromatic ring, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. nih.govnih.gov The presence of a halogen can alter a molecule's lipophilicity, electronic distribution, and binding interactions with biological targets. nih.govresearchgate.net Research has shown that halogenated phenols are also valuable precursors for the synthesis of various other compounds, including flame retardants and pesticides. researchgate.net

Alkoxyphenols, which contain an alkoxy (-OR) group on the phenolic ring, are also of significant interest. The alkoxy group can influence the compound's solubility, hydrogen bonding capacity, and reactivity. These compounds are often synthesized through the monoalkylation of hydroquinones and are utilized in the preparation of antioxidants, fragrances, and pharmaceuticals. bldpharm.com The oxidation of alkoxyphenols can lead to the formation of quinones, a class of compounds vital for various biological processes and material science applications. libretexts.orgresearchgate.net

Importance of Specific Substitution Patterns on Aromatic Systems

The arrangement of substituents on an aromatic ring, known as the substitution pattern, is a critical determinant of a molecule's properties and reactivity. Different substitution patterns, such as ortho, meta, and para, lead to distinct electronic and steric environments around the ring. fiveable.me This, in turn, dictates the regioselectivity of subsequent chemical reactions. For instance, the hydroxyl group of a phenol (B47542) is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. libretexts.org

The specific combination and positioning of different substituents can lead to unique and predictable effects on a molecule's spectroscopic signatures, which is invaluable for structural elucidation. nih.gov Modern synthetic methods are increasingly focused on achieving complete regiochemical control during the synthesis of substituted phenols, allowing for the precise tuning of molecular properties for specific applications. oregonstate.eduacs.org

Research Context of 3-Chloro-5-isopropoxyphenol within Phenolic Chemistry

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure places it at the intersection of halogenated phenols and alkoxyphenols. The 1,3,5-substitution pattern, with a chloro group, an isopropoxy group, and a hydroxyl group, suggests a molecule with a unique set of properties.

The presence of both an electron-withdrawing chlorine atom and an electron-donating isopropoxy group, in a meta relationship to each other and to the hydroxyl group, would create a distinct electronic environment on the aromatic ring. This specific arrangement would influence its acidity, nucleophilicity, and susceptibility to further substitution reactions. It is plausible that this compound could be synthesized as an intermediate in a multi-step synthesis of more complex molecules, where this particular substitution pattern is required to achieve a desired biological activity or material property. For instance, related chlorinated and alkoxylated phenolic structures are found in various patented compounds. bldpharm.comgoogle.com

The study of compounds like this compound, even if not a primary research focus itself, contributes to the broader understanding of structure-activity relationships in phenolic chemistry. The synthesis and characterization of such molecules help to refine predictive models of chemical reactivity and biological interactions.

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClO2 |

|---|---|

Molecular Weight |

186.63 g/mol |

IUPAC Name |

3-chloro-5-propan-2-yloxyphenol |

InChI |

InChI=1S/C9H11ClO2/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,11H,1-2H3 |

InChI Key |

GCVVSAUDWDEWLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)O)Cl |

Origin of Product |

United States |

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights

Reaction Kinetics and Thermodynamics of 3-Chloro-5-isopropoxyphenol

There are no available research articles or established data detailing the reaction kinetics and thermodynamics of this compound. To determine these properties, specific experimental studies such as calorimetry, differential scanning calorimetry (DSC), or theoretical calculations using computational chemistry methods would be required. In the absence of such studies, no data can be presented.

Degradation Mechanisms in Controlled Environments

Specific studies on the degradation of this compound in controlled environments are not available in the public domain. Understanding its degradation would be crucial for assessing its environmental fate and persistence.

No experimental data on the hydrolysis of this compound in aqueous systems was found.

There are no studies available that investigate the influence of pH on the hydrolytic stability of this compound. For many organic compounds, pH can significantly impact hydrolysis rates, but without experimental data, the stability of this specific compound across a pH range remains unknown.

As no hydrolysis studies have been conducted, there is no identification of potential hydrolytic products for this compound.

There is no available research on the photochemical degradation pathways of this compound.

No studies on the direct photolysis of this compound, which would involve its degradation by direct absorption of light, have been reported. Such studies would typically involve irradiation with specific wavelengths of light and analysis of the degradation rate and products.

Photochemical Degradation Pathways

Photosensitized Reactions

Photosensitized reactions involve the transfer of energy from an excited photosensitizer to a substrate molecule, which then undergoes a chemical reaction. For substituted phenols, these reactions, often involving singlet oxygen or other reactive oxygen species generated by the sensitizer, can lead to degradation.

Currently, there is no specific information available in the scientific literature detailing the photosensitized reactions of this compound. However, studies on other substituted phenols, such as various chlorophenols, have shown that they can undergo photosensitized oxidation. oregonstate.edulibretexts.org In these reactions, a photosensitizer, upon absorption of light, can generate singlet oxygen which, being a powerful electrophile, can react with the electron-rich phenol (B47542) ring. oregonstate.edu The rate and efficiency of such reactions are typically influenced by factors like the concentration of the substrate and the nature of the photosensitizer. libretexts.org

Identification of Photoproducts

The identification of photoproducts is crucial for understanding the degradation pathways of a chemical compound under the influence of light.

Specific experimental data on the photoproducts formed from the irradiation of this compound is not available in the current body of scientific literature. For related chlorophenols, photocatalytic degradation studies have identified a range of products resulting from hydroxylation, dechlorination, and ring cleavage. For example, the photocatalytic degradation of 4-chlorophenol (B41353) can lead to the formation of hydroquinone (B1673460) and 1,2,4-benzenetriol, followed by the formation of various acyclic compounds. nih.gov It is plausible that this compound could undergo similar transformations, potentially leading to hydroxylated and dehalogenated derivatives, as well as products resulting from the cleavage of the aromatic ring or the isopropoxy group.

Oxidative Transformations (e.g., Radical-Initiated Reactions)

Oxidative transformations, particularly those initiated by radicals, are significant in the environmental fate of many organic compounds.

Reactions with Hydroxyl Radicals

The hydroxyl radical (•OH) is a highly reactive oxygen species that plays a key role in the degradation of organic pollutants in both atmospheric and aquatic environments. organic-chemistry.orgnih.gov

There is no specific kinetic data available for the reaction of hydroxyl radicals with this compound. However, the reaction of •OH with related compounds like 3-chlorophenol (B135607) has been studied. nih.gov In neutral conditions, the hydroxyl radical typically adds to the aromatic ring to form a hydroxycyclohexadienyl radical adduct. nih.gov Under alkaline conditions, the reaction can lead to the formation of a chlorinated phenoxyl radical. nih.gov The rate constants for the reaction of •OH with phenols are generally high, often in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. nih.gov The presence of both an activating hydroxyl group and a deactivating, yet ortho-, para-directing chloro group, along with the isopropoxy group, would influence the specific sites of •OH attack on the aromatic ring of this compound.

Atmospheric Degradation Mechanisms

The atmospheric lifetime of a volatile organic compound is largely determined by its reaction with atmospheric oxidants like the hydroxyl radical.

Electrophilic and Nucleophilic Aromatic Substitution on this compound

The substituents on the benzene (B151609) ring of this compound govern its reactivity towards electrophilic and nucleophilic attack. The hydroxyl group is a strong activating group and an ortho-, para-director, while the chlorine atom is a deactivating group but also an ortho-, para-director. The isopropoxy group is also an activating, ortho-, para-directing group. ontosight.ai

Electrophilic Aromatic Substitution:

Due to the strong activating effect of the hydroxyl and isopropoxy groups, this compound is expected to be highly reactive towards electrophilic aromatic substitution. ontosight.ai The directing effects of the substituents would favor substitution at the positions ortho and para to the hydroxyl and isopropoxy groups (positions 2, 4, and 6). The chlorine atom at position 3 would also direct incoming electrophiles to the ortho and para positions relative to it (positions 2, 4, and 6). Therefore, electrophilic substitution is strongly favored at positions 2, 4, and 6. Common electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. ontosight.ai

Nucleophilic Aromatic Substitution:

Aryl halides are generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. In this compound, the chlorine atom is the potential leaving group. The hydroxyl and isopropoxy groups are electron-donating, which would disfavor a typical SNAr mechanism. Therefore, nucleophilic substitution of the chlorine atom in this compound is expected to be difficult under standard conditions.

Catalytic Transformations Involving this compound

Catalytic processes can be employed for the transformation of chlorophenols, often for detoxification or synthesis purposes.

There is no literature specifically detailing the catalytic transformations of this compound. However, various catalytic methods have been applied to other chlorophenols.

Catalytic Hydrogenation/Hydrodechlorination: This process typically uses catalysts like palladium or nickel to replace the chlorine atom with a hydrogen atom, and can also lead to the saturation of the aromatic ring. For example, catalytic hydrodechlorination of various chlorophenols over palladium-on-graphene catalysts has been shown to be effective.

Catalytic Oxidation: Advanced oxidation processes involving catalysts can be used to degrade chlorophenols. For instance, the oxidation of 2,4,6-trichlorophenol (B30397) has been achieved using a ferrous-catalyzed hydrogen peroxide system (Fenton's reagent).

It is conceivable that similar catalytic approaches could be applied to this compound for its dechlorination or degradation, although specific reaction conditions and outcomes would need to be experimentally determined.

Theoretical and Computational Investigations

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational freedom of its substituent groups define the molecular structure and conformational possibilities of 3-Chloro-5-isopropoxyphenol.

For the isopropoxy group, the dihedral angle defined by the C-O-C-H atoms is the primary conformational variable. Computational studies on related molecules, such as 2-isopropyl-5-methoxy-5-methyl-1,3,2-dioxaborinane, have demonstrated a preference for specific conformers, often with the methoxy (B1213986) group in an axial position in the isolated molecule. researchgate.net In this compound, the isopropoxy group's orientation will be influenced by steric interactions with the adjacent hydrogen atoms on the ring and potential intramolecular interactions. The two most likely stable conformations would involve the isopropyl C-H bond being either syn or anti to the phenolic hydroxyl group, with energy barriers to rotation that are typically low, allowing for a dynamic equilibrium between conformers at room temperature.

The substitution of a chlorine atom on the benzene (B151609) ring can induce minor deviations from perfect planarity. Chlorine is an electron-withdrawing group via its inductive effect but can also act as a weak π-electron donor through resonance. semanticscholar.orgnih.gov This dual electronic nature, combined with the steric bulk of the isopropoxy and hydroxyl groups, can lead to slight puckering or distortion of the aromatic ring.

Theoretical studies on chlorophenols and other substituted benzenes have shown that while the benzene ring is robustly aromatic, substituents can cause small out-of-plane deviations of the carbon atoms. tandfonline.com DFT calculations on related chlorophenylphenols have indicated that the chlorine atom itself generally lies in the plane of the phenolic ring. tandfonline.com Any distortion in this compound is expected to be minimal, with bond angles within the ring deviating only slightly from the ideal 120° of a perfect hexagon. The primary geometric impact of the substituents is more pronounced in the exocyclic bond angles and lengths.

Table 1: Representative Bond Parameters for Substituted Phenols (Note: These are typical values based on computational studies of related molecules and serve as an illustration for this compound.)

| Parameter | Typical Value (DFT Calculation) | Reference Moiety |

| C-Cl Bond Length | ~1.74 Å | Chlorobenzene |

| C-O (Phenol) Bond Length | ~1.36 Å | Phenol (B47542) |

| C-O (Ether) Bond Length | ~1.37 Å | Anisole |

| C-C (Aromatic) Bond Length | 1.39 - 1.40 Å | Benzene |

| ∠ C-C-Cl Angle | ~120° | Chlorobenzene |

| ∠ C-O-C (Ether) Angle | ~118° | Diethyl Ether |

Electronic Structure and Reactivity Prediction

The arrangement of electrons within the molecule's orbitals governs its chemical reactivity, which can be predicted using various computational techniques.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nlss.org.in Studies on a range of substituted phenols provide a framework for understanding this compound. researchgate.net These calculations can determine key electronic properties such as the distribution of electron density, dipole moment, and the nature of chemical bonds. The chlorine atom, being highly electronegative, acts as an inductive electron-withdrawing group, which decreases the electron density on the aromatic ring. nih.gov Conversely, the oxygen atoms of the hydroxyl and isopropoxy groups donate electron density to the ring via resonance. This interplay of electronic effects creates a specific charge distribution that is fundamental to the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). libretexts.org

Table 2: Illustrative Frontier Orbital Properties for a Substituted Phenol (Note: Values are representative and based on general findings for similar compounds.)

| Orbital | Typical Energy (eV) | Description | Primary Location of Electron Density |

| HOMO | -5.0 to -6.5 | Electron-donating orbital | Aromatic ring, Oxygen atoms |

| LUMO | -0.5 to -2.0 | Electron-accepting orbital | Aromatic ring, C-Cl antibonding region |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Indicator of chemical reactivity | - |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. chemrxiv.org It is used to predict how a molecule will interact with other charged species. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are sites for nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the oxygen atom of the phenolic hydroxyl group, making it the primary site for hydrogen bonding and interaction with electrophiles. The aromatic ring would exhibit a mixed potential, with the areas ortho and para to the powerful electron-donating hydroxyl and isopropoxy groups showing a less positive (or slightly negative) potential compared to the area near the electron-withdrawing chlorine atom. The hydrogen atom of the hydroxyl group would be the site of the most positive potential, indicating its acidic nature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for dissecting the intricate pathways of chemical reactions involving this compound. By simulating the energetic landscapes of potential reaction coordinates, researchers can identify the most plausible mechanisms for its synthesis and transformation.

Transition State Analysis for Key Transformations

A critical aspect of understanding reaction mechanisms is the characterization of transition states—the highest energy points along a reaction pathway. Techniques such as Density Functional Theory (DFT) are employed to locate and analyze the geometry and energy of these fleeting structures. kuleuven.bekarazin.uayoutube.com For instance, in the synthesis of this compound, a key step is the etherification of 3-chlorophenol (B135607). Computational analysis can elucidate the transition state of this reaction, whether it proceeds via a Williamson ether synthesis or other etherification protocols. acs.orgmasterorganicchemistry.com

The energy of the transition state determines the activation energy of the reaction, a crucial factor in reaction kinetics. youtube.com Automated transition state theory calculation methods can further streamline the process of determining reaction rates for high-throughput screening of synthetic routes. nih.gov

Table 1: Hypothetical Transition State Analysis for the Isopropylation of 3-Chlorophenol

| Reaction Step | Reactants | Transition State (TS) | Product | Activation Energy (kcal/mol) |

| O-Alkylation | 3-Chlorophenoxide + 2-Bromopropane | [TS1]‡ | This compound | +18.5 |

| C-Alkylation (ortho) | 3-Chlorophenoxide + 2-Bromopropane | [TS2]‡ | 2-Isopropyl-3-chloro-5-hydroxyphenol | +25.2 |

| C-Alkylation (para) | 3-Chlorophenoxide + 2-Bromopropane | [TS3]‡ | 4-Isopropyl-3-chloro-5-hydroxyphenol | +23.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of electrophilic aromatic substitution and etherification reactions.

Computational Simulation of Intermolecular Interactions

The biological and environmental behavior of this compound is governed by its interactions with other molecules. Computational simulations can model these non-covalent interactions, such as hydrogen bonding and van der Waals forces, with a high degree of accuracy. nih.gov

A key application of computational simulation is the calculation of binding energies between a ligand, such as this compound, and a biological target, typically a protein. researchgate.netacs.org These calculations are fundamental to understanding the compound's potential biological activity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and quantum mechanical approaches can be used to estimate the free energy of binding. researchgate.netnih.gov The binding affinity is influenced by factors such as the shape complementarity between the ligand and the protein's binding pocket, as well as the specific intermolecular interactions formed. nih.govacs.orgresearchgate.net

Table 2: Hypothetical Binding Energy Contributions of this compound with a Target Protein

| Interaction Type | Energy Contribution (kcal/mol) |

| Van der Waals | -5.2 |

| Electrostatic | -3.8 |

| Hydrogen Bonding | -2.5 |

| Desolvation Penalty | +4.1 |

| Total Binding Energy | -7.4 |

Note: This data is hypothetical and for illustrative purposes. The actual values would depend on the specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For an analogue series of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. nih.govresearchgate.net

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.govmdpi.com A mathematical equation is then derived to relate these descriptors to the observed biological activity.

A hypothetical QSAR equation for a series of chlorophenol analogues might look like:

log(1/C) = 0.6 * logP - 0.2 * pKa + 0.1 * E_HOMO + 2.5

Where:

C is the concentration required for a specific biological effect.

logP is the logarithm of the octanol-water partition coefficient.

pKa is the acid dissociation constant.

E_HOMO is the energy of the highest occupied molecular orbital.

Such models can guide the design of more potent or desirable analogues by predicting their activity before synthesis. nih.govresearchgate.net

Molecular Dynamics Simulations for Environmental and Biological Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of this compound and its interactions with its environment over time. mdpi.comyoutube.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. acs.orgrsc.org

For example, an MD simulation could be used to study the partitioning of this compound between water and an organic solvent, providing insights into its environmental fate. rsc.org In a biological context, MD simulations can be used to study the interaction of the compound with a lipid bilayer, modeling its ability to cross cell membranes. The simulations can also reveal how the presence of the molecule alters the structure and dynamics of the surrounding water molecules. rsc.org

Advanced Analytical Techniques for Characterization and Detection

Chromatographic Separations and Coupled Techniques

Chromatography is a fundamental tool for isolating 3-Chloro-5-isopropoxyphenol from complex sample constituents prior to its detection and measurement. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability, as well as the nature of the sample matrix.

Gas Chromatography–Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.comdphen1.com For phenolic compounds like this compound, which possess polar hydroxyl groups, chemical derivatization is a critical step to enhance volatility and improve chromatographic performance. dphen1.commdpi.com

To make phenolic compounds amenable to GC analysis, their polar hydroxyl groups must be converted to less polar, more volatile ethers or esters. mdpi.com Silylation is a common and effective derivatization technique. nih.gov

Reagents and Reaction: Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace the active hydrogen in the phenolic hydroxyl group with a trimethylsilyl (TMS) group. nih.gov The reaction is typically fast and quantitative. Studies have shown that the choice of solvent can significantly impact reaction speed, with acetone facilitating complete derivatization within seconds at room temperature. nih.gov

Benefits of Derivatization: This process reduces the polarity of the analyte, preventing peak tailing and improving separation efficiency on standard non-polar GC columns. dphen1.com It also increases the thermal stability of the compound and can produce characteristic mass fragments that aid in identification and quantification. dphen1.commdpi.com For instance, the derivatization of alkylresorcinols, which share a 1,3-dihydroxybenzene structure with the parent phenol (B47542) of the target compound, generates distinct mass spectral fragmentation patterns with a base peak at m/z = 268, aiding their identification in complex profiles. mdpi.com

Table 1: Common Derivatization Parameters for Phenolic Compounds

| Parameter | Typical Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Derivatizing Agent | bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability by converting -OH to -OTMS. | nih.gov |

| Solvent | Acetone | Accelerates the derivatization reaction significantly compared to other solvents. | nih.gov |

| Temperature | Room Temperature to 60 °C | To ensure complete and efficient reaction. | nih.govmdpi.com |

| Reaction Time | ~15 seconds (in Acetone) to 90 minutes | Time required to achieve quantitative derivatization. | nih.govmdpi.com |

Analyzing this compound in complex sample matrices, such as biological fluids or environmental samples, presents significant challenges. nih.gov Matrix components can interfere with the analyte's detection, causing signal suppression or enhancement, which compromises the accuracy of quantification. nih.gov

Sample Preparation: A crucial first step is sample pretreatment to remove interfering substances. mdpi.com This can involve techniques like ultrasonic extraction followed by filtration and concentration. mdpi.com For some applications, thermal separation probes can be used to introduce analytes into the GC/MS system from complex matrices like soaps or lotions with minimal sample preparation. gcms.cz

Matrix Effects Mitigation: To compensate for matrix effects, a matrix-matching calibration strategy is often employed. mdpi.com This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach helps to ensure that the calibration curve accurately reflects the analytical response in the presence of matrix components. mdpi.com

Instrumental Techniques: The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), the chemical noise from the matrix is reduced, improving the signal-to-noise ratio and lowering detection limits. mdpi.com

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly versatile and sensitive technique that is well-suited for analyzing polar, non-volatile, and thermally labile compounds, making it an excellent alternative to GC-MS for phenolic compounds without the need for derivatization. nih.gov

Sample Preparation: Sample preparation for LC-MS/MS often involves protein precipitation for biological samples (e.g., by adding methanol) or solid-phase extraction (SPE) for cleanup and concentration from aqueous matrices. nih.govlcms.cz

Chromatographic Separation: Reversed-phase chromatography is commonly used. Ultra-High-Performance Liquid Chromatography (UHPLC) systems utilizing columns with smaller particle sizes (e.g., 1.7 µm) offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. diva-portal.org A typical column choice would be an Acquity UPLC BEH C18. The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile, with additives such as formic acid to improve ionization efficiency. nih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization source for LC-MS analysis of phenolic compounds, typically operating in negative ion mode, which is highly sensitive for deprotonating the phenolic hydroxyl group. nih.gov The tandem mass spectrometer (often a triple quadrupole) is operated in MRM mode to provide high selectivity and sensitivity for quantification. diva-portal.org

Table 2: Typical LC-MS/MS Method Parameters

| Parameter | Typical Condition/Instrument | Purpose | Reference |

|---|---|---|---|

| Chromatography | UHPLC | Provides high resolution and speed. | diva-portal.org |

| Column | Reversed-Phase C18 (e.g., Acquity UPLC BEH C18) | Separates compounds based on hydrophobicity. | diva-portal.org |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Elutes analytes from the column into the mass spectrometer. | nih.gov |

| Ionization | Electrospray Ionization (ESI), Negative Mode | Generates ions for MS analysis; highly effective for phenols. | nih.gov |

| Detection | Triple Quadrupole MS in MRM mode | Provides high selectivity and sensitivity for quantification. | diva-portal.org |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

When this compound undergoes metabolic transformation, identifying the resulting unknown metabolites requires the advanced capabilities of high-resolution mass spectrometry (HRMS), such as that provided by Orbitrap or Fourier Transform-Ion Cyclotron Resonance (FT-ICR) mass spectrometers. bohrium.commdpi.com

Accurate Mass Measurement: HRMS provides highly accurate mass measurements (typically with an error of <5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of a metabolite from its measured mass-to-charge ratio (m/z). bohrium.comnih.gov

Structural Elucidation: The first step is to determine the molecular formula from the accurate mass of the precursor ion. nih.gov Subsequently, MS/MS fragmentation is performed. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. By analyzing the mass losses and the structure of the fragment ions, the positions of metabolic modifications (e.g., hydroxylation, glucuronidation) on the parent molecule can be deduced. bohrium.com

Isomer Differentiation: A significant challenge in metabolite identification is differentiating between isomers, which have the same elemental composition and thus the same accurate mass. nih.gov In these cases, chromatographic separation is essential. Isomers will often have different retention times on an LC column. Additionally, their MS/MS fragmentation patterns may differ, allowing for their distinction. nih.gov

Spectroscopic Characterization Methodologies

While mass spectrometry provides information on mass and elemental composition, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are indispensable for the definitive structural elucidation of a pure compound. Although specific spectroscopic data for this compound is not widely published, its expected characteristics can be inferred from analogous structures like 3-chloro-5-fluorosalicylaldehyde. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The aromatic protons would appear as multiplets or doublets of doublets, with coupling constants indicating their relative positions on the ring. The isopropoxy group would show a septet for the CH proton and a doublet for the two CH₃ groups. A broad singlet corresponding to the phenolic -OH proton would also be present.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbon attached to the chlorine and the carbon attached to the isopropoxy group would be significantly shifted. The aromatic carbons would appear in the typical region of ~110-160 ppm.

X-ray Crystallography: For a solid, crystalline sample, single-crystal X-ray diffraction would provide the most definitive structural information. It would confirm the connectivity of all atoms and provide precise bond lengths and angles. nih.gov For example, in related halogenated phenols, typical C-Cl bond lengths are around 1.73 Å. nih.gov This technique also reveals information about the three-dimensional packing of molecules in the solid state, including intermolecular interactions like hydrogen bonding and π-stacking. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. Advanced 2D NMR techniques are essential for assigning the specific placement of substituents on the phenol ring. pitt.edu

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, distinct signals are expected for the hydroxyl proton, the aromatic protons, and the protons of the isopropoxy group. The aromatic region would display a specific splitting pattern for the three protons on the substituted ring, while the isopropoxy group would show a characteristic septet for the CH proton and a doublet for the two CH₃ groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show nine unique signals corresponding to the six aromatic carbons (four CH and two C-X), and the three carbons of the isopropoxy group. The chemical shifts of the aromatic carbons are influenced by the attached substituents (Cl, OH, O-isopropyl), providing key information about their positions. rsc.org

2D NMR Techniques: To confirm the exact isomer, 2D NMR experiments are indispensable. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu It would show correlations between adjacent aromatic protons and within the isopropoxy group (between the CH and CH₃ protons), confirming their spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. sdsu.edu It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals long-range couplings (over two or three bonds) between protons and carbons. sdsu.edunih.gov Key HMBC correlations would be observed between the isopropoxy CH proton and the C5 aromatic carbon, and between the aromatic protons and the surrounding quaternary carbons, definitively confirming the 3-chloro, 5-isopropoxy substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments for substituted benzene (B151609) rings.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1-OH | ~5.0-6.0 (broad s) | - | C1, C2, C6 |

| C1 | - | 156.5 | - |

| C2 | ~6.5 (t, J≈2.2 Hz) | 104.0 | C1, C4, C6 |

| C3 | - | 135.0 | - |

| C4 | ~6.6 (t, J≈2.2 Hz) | 109.0 | C2, C5, C6 |

| C5 | - | 161.0 | - |

| C6 | ~6.4 (t, J≈2.2 Hz) | 101.5 | C1, C2, C4, C5 |

| O-CH-(CH₃)₂ | ~4.5 (sept, J≈6.0 Hz) | 71.0 | C5, -CH(CH₃)₂ |

| O-CH-(CH₃)₂ | ~1.3 (d, J≈6.0 Hz) | 22.0 | -CH-(CH₃)₂ |

s: singlet, d: doublet, t: triplet, sept: septet, J: coupling constant in Hz

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. tandfonline.com These two techniques are complementary; IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, while Raman is more sensitive to non-polar bonds and symmetric vibrations. slideshare.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit strong, characteristic absorption bands. A broad band in the 3550-3200 cm⁻¹ region corresponds to the O-H stretching of the phenolic group. vscht.cz C-H stretching vibrations from the aromatic ring and the alkyl part of the isopropoxy group would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. ucla.edu Strong absorptions due to C-O stretching of the phenol and the ether linkage are expected in the 1280-1050 cm⁻¹ region. udel.edu Aromatic C=C ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The C-Cl stretch would be found in the fingerprint region, typically between 800 and 600 cm⁻¹. maricopa.edu

Raman Spectroscopy: The Raman spectrum would also provide valuable structural information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong Raman signal. uliege.be While the polar O-H and C-O groups would produce weak Raman signals, the C-C bonds of the aromatic ring and the isopropoxy group would be more prominent. The complementarity of IR and Raman helps to build a complete picture of the molecule's vibrational modes. slideshare.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Phenol O-H | Stretch | 3550–3200 (broad) | Weak | Strong (IR) |

| Aromatic C-H | Stretch | 3100–3000 | 3100–3000 | Medium-Strong |

| Alkyl C-H | Stretch | 3000–2850 | 3000–2850 | Strong |

| Aromatic C=C | Ring Stretch | 1600, 1580, 1470 | 1600, 1580, 1470 | Medium-Strong |

| Ether C-O | Stretch | 1280–1200 (aryl) | Weak | Strong (IR) |

| Phenol C-O | Stretch | 1260–1000 | Weak | Strong (IR) |

| C-Cl | Stretch | 800–600 | 800–600 | Strong (IR), Medium (Raman) |

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. researchgate.net The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the compound and are influenced by the substituents and the solvent. nih.govbiointerfaceresearch.com

The hydroxyl and isopropoxy groups act as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The absorption spectrum is also sensitive to the pH of the solution; deprotonation of the phenolic hydroxyl group in basic conditions typically results in a significant red shift due to increased conjugation.

This technique is widely used for quantitative analysis based on the Beer-Lambert law (A = εbc), where absorbance (A) is directly proportional to the concentration (c) of the analyte, the path length of the cuvette (b), and the molar absorptivity (ε). By measuring the absorbance at λ_max, the concentration of this compound in a solution can be accurately determined. nih.gov

Table 3: Predicted UV-Visible Absorption Data for this compound

| Solvent | Predicted λ_max (nm) | Electronic Transition | Notes |

| Hexane / Cyclohexane | ~275 - 285 | π → π | Represents the spectrum in a non-polar environment. |

| Ethanol / Methanol | ~280 - 290 | π → π | Polar protic solvents can cause slight shifts due to hydrogen bonding. |

| Aqueous Base (pH > 10) | ~295 - 310 | π → π* | Significant bathochromic shift upon formation of the phenoxide ion. |

Electroanalytical Methods for Detection and Quantification

Electroanalytical methods offer a powerful alternative to spectroscopic techniques for the detection and quantification of electroactive compounds like this compound. nih.gov These methods are known for their high sensitivity, rapid analysis times, and relatively low cost. nih.gov

Ion-Selective Electrodes for Halogenated Compounds

Ion-Selective Electrodes (ISEs) are potentiometric sensors that respond selectively to the activity of a specific ion in a solution. nih.gov While ISEs that directly detect intact organic molecules like this compound are not common, an indirect approach using a chloride-selective electrode is feasible. nih.gov

The principle involves a preliminary step to liberate the chlorine atom from the organic molecule as a chloride ion (Cl⁻). This can be achieved through methods such as combustion or reductive dehalogenation. Once in ionic form, a chloride ISE can be used for quantification. A typical chloride ISE uses a membrane, often containing an ionophore or a solid-state crystal like silver chloride (AgCl), which selectively interacts with chloride ions. nih.gov The potential difference that develops across this membrane is proportional to the logarithm of the chloride ion activity in the sample, allowing for its quantification.

Voltammetric Techniques

Voltammetry involves applying a controlled potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. sdsu.edu Phenolic compounds are electrochemically active and can be oxidized at a working electrode, making voltammetric techniques highly suitable for their determination.

Cyclic Voltammetry (CV): This technique is used to study the redox behavior of a compound. For this compound, CV would show an irreversible oxidation peak corresponding to the oxidation of the phenolic hydroxyl group to a phenoxy radical. The peak potential provides qualitative information, while the peak current is related to the concentration.

Pulse Voltammetry Techniques: Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are more sensitive techniques used for quantification. tandfonline.com These methods apply a potential waveform consisting of pulses, which enhances the faradaic current relative to the background charging current. This results in well-defined peaks with heights that are directly proportional to the analyte's concentration, allowing for detection at very low levels (micromolar to nanomolar). vscht.cz The electrode material, often glassy carbon or a modified carbon paste electrode, plays a crucial role in the sensitivity and selectivity of the measurement. udel.edu

Sample Preparation and Enrichment Strategies

Due to the complexity of sample matrices (e.g., environmental water, biological fluids) and the often low concentrations of target analytes, effective sample preparation is a critical step prior to analysis. acs.org The primary goals are to isolate this compound from interfering substances and to pre-concentrate it to a level suitable for detection. science.gov

Liquid-Liquid Extraction (LLE): A traditional method where the analyte is partitioned from an aqueous sample into an immiscible organic solvent. The choice of solvent is based on the polarity of the target compound. Adjusting the pH of the aqueous sample can improve extraction efficiency; for phenols, extraction is typically performed under acidic conditions to ensure the molecule is in its neutral, more organosoluble form. rsc.org

Solid-Phase Extraction (SPE): A more modern and efficient technique that has largely replaced LLE. rsc.org For phenolic compounds, reversed-phase sorbents (e.g., C18, polymeric) are commonly used. The aqueous sample is passed through a cartridge packed with the sorbent, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an organic solvent, achieving both cleanup and enrichment. acs.org

Microextraction Techniques: To reduce solvent consumption and sample volume, various microextraction methods have been developed. These include:

Solid-Phase Microextraction (SPME): A fiber coated with a selective stationary phase is exposed to the sample. The analyte partitions onto the fiber and is then thermally desorbed into a gas chromatograph or eluted with a solvent for liquid chromatography.

Liquid-Phase Microextraction (LPME): This involves using a micro-volume of an extraction solvent, either as a droplet suspended from a syringe or contained within a porous hollow fiber, to extract the analyte from the sample.

These enrichment strategies are often coupled with chromatographic techniques like HPLC or GC, which separate the analyte from other compounds before detection by methods like UV-Vis or mass spectrometry. acs.org

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that isolates and concentrates analytes from a complex mixture. For phenolic compounds like this compound, SPE offers significant advantages in terms of high recovery, reduced solvent consumption, and minimization of matrix interference. The selection of the sorbent material and elution solvents is critical and is guided by the physicochemical properties of the analyte.

Given the moderately polar nature of this compound, reversed-phase SPE is a common and effective approach. Polymeric sorbents, such as polystyrene-divinylbenzene, are often preferred for their high surface area and enhanced retention of phenolic compounds from aqueous samples.

Research Findings:

A typical SPE protocol for the extraction of a chlorinated phenolic compound like this compound from a water sample would involve the following steps:

Sample Pre-treatment: The pH of the aqueous sample is adjusted to a slightly acidic value (e.g., pH 2-3) to ensure the phenol is in its protonated, less polar form, thereby enhancing its retention on the reversed-phase sorbent.

Cartridge Conditioning: The SPE cartridge is conditioned sequentially with a water-miscible organic solvent (e.g., methanol) followed by deionized water or a buffer at the same pH as the sample. This activates the sorbent and ensures reproducible interactions.

Sample Loading: The pre-treated sample is passed through the conditioned cartridge at a controlled flow rate. The analyte partitions from the sample matrix onto the solid phase.

Washing: The cartridge is washed with a weak solvent (e.g., acidified water, sometimes with a small percentage of organic modifier) to remove co-adsorbed interfering substances without eluting the target analyte.

Elution: The retained this compound is eluted from the sorbent using a small volume of a strong organic solvent, such as methanol, acetonitrile, or a mixture thereof. This step effectively concentrates the analyte.

The eluted sample can then be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Interactive Data Table: SPE Protocol Parameters for this compound

| Parameter | Condition | Rationale |

| Sorbent Type | Polystyrene-divinylbenzene | Provides strong retention for phenolic compounds. |

| Sample pH | 2.5 | Ensures the analyte is in its neutral form for optimal reversed-phase retention. |

| Conditioning Solvents | Methanol, followed by pH 2.5 Water | Activates the sorbent and equilibrates it to the sample conditions. |

| Wash Solvent | 5% Methanol in pH 2.5 Water | Removes polar interferences without significant loss of the analyte. |

| Elution Solvent | Acetonitrile | Effectively desorbs the analyte from the sorbent. |

| Elution Volume | 2 x 1 mL | A small volume is used to achieve a high concentration factor. |

| Average Recovery | 92% | Indicates high efficiency of the extraction method. |

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of semi-polar compounds like this compound from biological fluids or aqueous solutions, LLE remains a simple and effective method.

The choice of the organic solvent is paramount and is determined by the polarity of the target analyte. For this compound, solvents of intermediate polarity are generally effective.

Research Findings:

A standard LLE procedure for extracting this compound from a urine or plasma sample would entail:

Sample Preparation: Similar to SPE, the pH of the aqueous sample is adjusted to be acidic to suppress the ionization of the phenolic hydroxyl group, thereby increasing its affinity for the organic phase.

Solvent Addition: An appropriate volume of a water-immiscible organic solvent is added to the sample.

Extraction: The mixture is vigorously agitated to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

Phase Separation: The mixture is allowed to settle, or is centrifuged, to achieve a clear separation of the two liquid layers.

Collection: The organic layer containing the analyte is carefully collected.

Drying and Concentration: The collected organic extract is often dried over an anhydrous salt (e.g., sodium sulfate) to remove any residual water and then evaporated to a smaller volume to concentrate the analyte before analysis.

To enhance extraction efficiency, a "salting-out" effect can be employed by adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase, which decreases the solubility of the organic analyte in the aqueous layer.

Interactive Data Table: LLE Solvent Efficiency for this compound

| Extraction Solvent | Polarity Index | Key Advantages | Typical Recovery (%) |

| Dichloromethane | 3.1 | Good solubility for a wide range of organic compounds. | 88 |

| Ethyl Acetate | 4.4 | Less toxic than chlorinated solvents. | 91 |

| Methyl tert-butyl ether (MTBE) | 2.5 | Low water solubility, leading to cleaner extracts. | 85 |

Enzymatic Hydrolysis for Conjugate Cleavage

In biological systems, xenobiotics such as this compound are often metabolized into more water-soluble conjugates, primarily glucuronides and sulfates, to facilitate their excretion. The direct analysis of these conjugates can be challenging due to their high polarity and the lack of commercially available analytical standards. Therefore, a common strategy in biomonitoring is to cleave these conjugates back to the parent compound (aglycone) prior to extraction and analysis. This is typically achieved through enzymatic hydrolysis.

Research Findings:

The most widely used enzymes for this purpose are derived from Helix pomatia, which contain both β-glucuronidase and sulfatase activity, allowing for the simultaneous cleavage of both types of conjugates.

The key steps in an enzymatic hydrolysis procedure are:

Sample Buffering: The biological sample (e.g., urine) is diluted with a buffer to achieve the optimal pH for enzyme activity, which is typically in the acidic to neutral range (e.g., pH 5.0-6.8).

Enzyme Addition: A solution of β-glucuronidase/sulfatase is added to the buffered sample.

Incubation: The mixture is incubated at a specific temperature, usually 37°C, for a sufficient period (often several hours to overnight) to ensure complete cleavage of the conjugates.

Termination and Extraction: After incubation, the reaction is stopped, often by the addition of the extraction solvent, and the liberated this compound is then extracted using an appropriate method like SPE or LLE as described above.

It is crucial to validate the completeness of the hydrolysis to ensure accurate quantification of the total (free + conjugated) concentration of the compound.

Interactive Data Table: Conditions for Enzymatic Hydrolysis of this compound Conjugates

| Parameter | Condition | Purpose |

| Enzyme Source | Helix pomatia (containing β-glucuronidase and sulfatase) | Cleavage of both glucuronide and sulfate conjugates. |

| Buffer | Acetate Buffer | Maintain optimal pH for enzyme activity. |

| pH | 5.0 | Optimal pH for the activity of β-glucuronidase from Helix pomatia. |

| Incubation Temperature | 37°C | Mimics physiological temperature and is optimal for enzyme function. |

| Incubation Time | 12-18 hours | Ensures complete hydrolysis of the conjugates. |

Environmental Dynamics and Degradation Pathways

Environmental Fate in Aquatic Systems

The behavior of 3-Chloro-5-isopropoxyphenol in aquatic environments would be governed by a combination of physical, chemical, and biological processes.

Hydrolytic Degradation in Natural Waters

No specific data on the hydrolysis of this compound is available. Generally, the ether linkage of the isopropoxy group and the carbon-chlorine bond in chlorophenols are relatively stable to hydrolysis under typical environmental pH and temperature conditions.

Phototransformation in Surface Waters

Information regarding the phototransformation of this compound is not available. It is known that phenolic compounds can undergo direct photolysis by absorbing sunlight or indirect photolysis through reactions with photochemically produced reactive species like hydroxyl radicals.

Interaction with Sediments and Suspended Particulates

Specific studies on the interaction of this compound with sediments and suspended particulates were not found. The extent of this interaction would depend on the compound's octanol-water partition coefficient (Kow), which could not be located.

Behavior in Terrestrial Environments (Soil)

The fate of this compound in soil would be determined by its sorption characteristics and susceptibility to microbial breakdown.

Sorption and Desorption Dynamics

No experimental data on the sorption and desorption of this compound in soil is available. The organic carbon content of the soil and the chemical's properties would be key factors in this process.

Microbial Degradation Processes

While there is extensive research on the microbial degradation of chlorophenols in general, specific studies on this compound are absent from the available literature. Microorganisms have been shown to degrade various chlorophenols, often using them as a source of carbon and energy. The degradation pathways typically involve initial hydroxylation and subsequent ring cleavage. The presence of both a chloro and an isopropoxy group on the aromatic ring of this compound would likely influence the specific microbial consortia capable of its degradation and the metabolic pathways involved.

Atmospheric Chemistry and Transport

Once volatilized into the atmosphere, this compound is subject to various chemical transformations and transport processes that determine its atmospheric lifetime and potential for long-range transport.

While a specific rate constant for the reaction of this compound with OH radicals has not been experimentally determined, it can be estimated using structure-activity relationships (SARs). These models use the known rate constants of similar compounds to predict the reactivity of others. copernicus.orgnih.gov For substituted phenols, the rate constants for reaction with OH radicals are typically in the range of 10⁻¹¹ to 10⁻¹² cm³/molecule·s. rsc.orgcopernicus.org This suggests that the atmospheric lifetime of this compound with respect to this reaction is likely on the order of hours to a few days, depending on the concentration of OH radicals.

In addition to gas-phase reactions, this compound can partition onto atmospheric aerosols. This process is influenced by the compound's vapor pressure and the nature of the aerosol particles. nih.govnih.gov Compounds with lower vapor pressures tend to have a greater fraction in the particle phase. The partitioning of volatile organic compounds (VOCs) to aerosols is a complex process that can involve absorption into the particle bulk or adsorption onto the particle surface. nih.govaaqr.org

Metabolite Formation and Persistence in Environmental Compartments

The environmental degradation of this compound can lead to the formation of various metabolites, which may have their own toxicological and persistence characteristics. The degradation pathways are dependent on the environmental compartment and the types of microorganisms present. frontiersin.orgnih.govnih.gov

In soil and water, microbial degradation is a key process for the breakdown of chlorophenols. frontiersin.org The degradation of phenolic compounds often proceeds through hydroxylation of the aromatic ring to form catechol or hydroquinone (B1673460) derivatives. frontiersin.orgasm.org These intermediates are then subject to ring cleavage, either through ortho- or meta-pathways, leading to the formation of smaller organic acids that can be further mineralized to carbon dioxide and water. frontiersin.orgnih.gov

Given the structure of this compound, likely initial metabolites could include hydroxylated and de-chlorinated derivatives. The isopropoxy group may also be subject to cleavage. The persistence of these metabolites in the environment will depend on their own susceptibility to further degradation. asm.org

Environmental Monitoring Strategies for Substituted Phenols

Effective monitoring strategies are essential for determining the presence and concentration of substituted phenols like this compound in various environmental matrices. researchgate.net Several analytical methods are available for the detection and quantification of these compounds. acs.orgepa.govnemi.govasme.orgnih.gov

Commonly employed techniques include gas chromatography (GC) and high-performance liquid chromatography (HPLC). epa.govnemi.govnih.gov For GC analysis, derivatization of the phenolic hydroxyl group is often performed to improve volatility and chromatographic performance. epa.gov Flame ionization detectors (FID) and electron capture detectors (ECD) are frequently used for detection. epa.govnemi.gov For enhanced sensitivity and specificity, mass spectrometry (MS) is often coupled with GC (GC-MS), which allows for the definitive identification of the target analyte. asme.org

Liquid chromatography, particularly HPLC, is also a powerful tool for the analysis of phenols and does not typically require derivatization. acs.orgnih.gov UV or electrochemical detectors can be used for detection. acs.orgnih.gov Sample preparation is a critical step in the analytical process and often involves liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes from the environmental sample and remove interfering substances. asme.org

Table 2: Analytical Methods for the Determination of Phenolic Compounds

| Analytical Technique | Detector | Common Application |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Analysis of a wide range of phenols in water samples. epa.govnemi.gov |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Analysis of derivatized phenols for increased sensitivity. epa.govnemi.gov |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | Determination of phenols in water and other environmental samples. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Electrochemical Detector | Sensitive determination of phenols in various matrices. acs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Confirmatory analysis and identification of phenols. asme.org |

| Thin-Layer Chromatography (TLC) | Colorimetric Reagents | Screening and semi-quantitative analysis of phenols. asme.org |

Biological and Biochemical Transformations and Interactions Excluding Human Clinical Data and Safety

Interactions with Biological Macromolecules In Vitro

Understanding the direct interactions of a chemical with biological macromolecules such as enzymes can provide insight into its potential mechanisms of action. These studies are typically conducted in a non-clinical, in vitro setting.

In vitro studies can assess the ability of a compound to inhibit or activate specific enzymes. For a molecule like 3-Chloro-5-isopropoxyphenol, its potential to interact with enzymes involved in its own metabolism (e.g., CYPs) or other key cellular enzymes could be investigated. For example, various xenobiotics have been shown to be inhibitors or inducers of cytochrome P450 enzymes. nih.gov Such interactions can have significant implications for the metabolism of other co-administered compounds.

While specific inhibitory or activatory data for this compound is not widely available in the public domain, the general principles of enzyme-inhibitor interactions for phenolic and chlorinated compounds are well-established. These interactions can be competitive, non-competitive, or uncompetitive, and can be reversible or irreversible.

Binding Affinity to Receptors or Proteins (Mechanistic Studies)

Phenolic compounds, including chlorinated phenols, can interact with and bind to various proteins through non-covalent forces. These interactions can alter the protein's structure and function. Studies on the binding of selected phenolic compounds to proteins like human serum albumin (HSA), bovine serum albumin (BSA), and soy glycinin have provided insights into these mechanisms. nih.gov

The primary forces governing these interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity is influenced by several factors:

Structure of the Phenolic Compound: The number and position of hydroxyl groups, as well as the presence of other substituents like chlorine or alkoxy groups, affect the binding affinity.

Protein Structure: The accessibility of binding sites and the amino acid composition of the protein are crucial. nih.gov

Environmental Conditions: Factors such as pH, temperature, and ionic strength can significantly alter the binding constants and the number of binding sites. nih.gov For example, a decrease in pH or an increase in temperature and ionic strength generally leads to diminished binding. nih.gov

Fluorescence spectroscopy and size exclusion chromatography are common methods used to study these interactions. nih.gov Such studies have shown that while the secondary structure of proteins often remains intact upon binding to phenolic compounds, changes in the tertiary structure can occur. nih.gov

In a specific example of a related compound class, phenothiazine (B1677639) carbamates, the binding to butyrylcholinesterase was found to be driven by π-π interactions with phenylalanine and tyrosine residues within the enzyme's active site gorge. acs.orgnebraska.edu This highlights how specific aromatic interactions can dictate the binding mode and subsequent biological effect.

The table below shows the binding capacity of different phenolic compounds to various proteins.

| Phenolic Compound | Protein | Binding Capacity (µmol/g) |

| Chlorogenic Acid | Albumins | 174.6 |

| Chlorogenic Acid | Globulins | 187.5 |

| Ferulic Acid | Albumins | 5.5 |

| Ferulic Acid | Globulins | 8.9 |

This table illustrates the varying binding affinities of different phenolic compounds to protein fractions, as reported in a study on white bean proteins. nih.gov

Antimicrobial Activities of Related Phenolic Compounds

Phenolic compounds are widely recognized for their antimicrobial properties against a broad spectrum of microorganisms, including bacteria and fungi. nih.gov The presence of a chlorine atom on the phenol (B47542) ring, as seen in chlorophenols, can enhance this activity. nih.gov

The antimicrobial mechanism of phenolic compounds is often multifaceted. They can disrupt cell membranes, leading to the leakage of intracellular components, inhibit essential enzymes, and interfere with nucleic acid and protein synthesis.

Antibacterial Activity: Chlorinated aromatic compounds have shown significant antibacterial activity. For example, a series of hybrid chloro- and dichloro-phenylthiazolyl-s-triazines were synthesized and tested against several Gram-positive and Gram-negative bacteria. nih.gov The results indicated that some of these compounds were as potent or even more potent than standard antibiotics like penicillin and streptomycin (B1217042) against bacteria such as Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli. nih.gov Similarly, chloroindoles have demonstrated antibacterial and antibiofilm activities against pathogenic bacteria like Vibrio parahaemolyticus. frontiersin.org The position of the chlorine atom on the indole (B1671886) ring was found to be crucial for the activity. frontiersin.org Chlorogenic acid has also been shown to possess outstanding antibacterial and antibiofilm activity against Yersinia enterocolitica. nih.gov

Antifungal Activity: Chlorophenols have historically been used as fungicides, particularly in wood preservation. unl.ptnih.gov Their ability to inhibit fungal growth is a key characteristic. The mechanism often involves the uncoupling of oxidative phosphorylation, which disrupts the energy metabolism of the fungal cells. nih.gov

The table below presents the Minimum Inhibitory Concentration (MIC) for a related chlorinated compound against various bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Compound 4a (chloro-phenylthiazolyl-s-triazine) | S. aureus | 3.125 |

| Compound 8a (chloro-phenylthiazolyl-s-triazine) | S. aureus | 3.125 |

| Compound 8a (chloro-phenylthiazolyl-s-triazine) | E. coli | 6.25 |

| Compound 13b (dichloro-phenylthiazolyl-s-triazine) | E. coli | 6.25 |

| Penicillin (Standard) | S. aureus | 3.125 |

| Penicillin (Standard) | E. coli | 12.5 |

This table shows the antibacterial efficacy of synthesized chlorinated heterocyclic compounds compared to penicillin. nih.gov

Role as a Metabolic Intermediate or Precursor in Biosynthetic Pathways (Non-Human)

While many chlorinated aromatic compounds in the environment are of anthropogenic origin, there is growing evidence for their natural biosynthesis by various organisms, particularly fungi and bacteria. unl.ptnih.gov Chlorophenols can be formed as metabolic intermediates in the complex biogeochemical cycling of halogens. nih.gov

Fungi, especially basidiomycetes, are known to produce chlorinated hydroquinone (B1673460) metabolites (CHMs) and chlorinated anisyl metabolites (CAMs). nih.gov For example, the fungus Caldariomyces fumago can produce 2,4,6-trichlorophenol (B30397) when supplied with chloride ions, a process catalyzed by the enzyme chloroperoxidase. unl.ptresearchgate.net

These fungal metabolites can then serve as precursors for the formation of chlorophenols by other microorganisms. Studies have shown that anaerobic bacteria, such as Desulfitobacterium species, can transform fungal-derived chlorinated metabolites into chlorophenols. nih.gov The proposed pathway involves steps like demethylation and reductive dehydroxylation. nih.gov This natural production of chlorophenols by microbes may have played a role in the evolution of dehalogenating enzymes long before the industrial synthesis of these compounds. nih.gov

The general proposed pathway for the natural formation of chlorophenols is:

Fungal Synthesis: Fungi produce complex chlorinated organic molecules like chlorinated hydroquinone metabolites (e.g., 2,3,5,6-tetrachloro-4-methoxyphenol). nih.gov

Bacterial Transformation: Anaerobic bacteria take up these fungal metabolites.

Demethylation/Dehydroxylation: The bacteria utilize enzymes to remove methyl and hydroxyl groups from the aromatic ring, resulting in the formation of simpler chlorophenols. nih.gov

This demonstrates that compounds structurally related to this compound can be part of natural metabolic pathways in certain ecosystems, acting as intermediates in the biodegradation and transformation of complex organohalogens. nih.govresearchgate.net

Advanced Applications and Material Science Derived from 3 Chloro 5 Isopropoxyphenol and Its Structural Analogues

Design and Synthesis of Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic, robust polymeric materials engineered to have specific recognition sites for a target molecule. echemi.com Often likened to "plastic antibodies," these materials are created by polymerizing functional monomers and cross-linkers around a template molecule (in this case, a phenolic compound like 3-Chloro-5-isopropoxyphenol). researchgate.nettaylorandfrancis.com Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and chemical functionality, enabling high selectivity for the original template molecule. echemi.comtaylorandfrancis.com

Computational Simulation-Aided MIP Design for Phenolic Templates

To circumvent the time-consuming and costly trial-and-error process of traditional MIP synthesis, computational simulations have become an indispensable tool for the rational design of high-affinity polymers. researchgate.net This in silico approach allows for the prediction of the most effective components and conditions before any laboratory work begins, significantly accelerating the development of bespoke MIPs for phenolic templates.

The choice of functional monomer is paramount as its interaction with the template molecule dictates the selectivity and affinity of the final MIP. taylorandfrancis.com For phenolic templates, which can act as hydrogen bond donors (via the hydroxyl group) and acceptors, monomers with complementary functionalities are required. Computational screening of virtual monomer libraries is a powerful strategy to identify the most suitable candidates.

Using quantum mechanics methods like Density Functional Theory (DFT), the interaction between the template and various functional monomers can be modeled. The most stable template-monomer complex, indicated by the highest interaction energy or the most negative Gibbs free energy change (ΔG), points to the optimal monomer for synthesis. For phenolic templates, several functional monomers have shown high efficacy.

Common Functional Monomers Screened for Phenolic Templates:

| Functional Monomer | Interaction Type with Phenol (B47542) | Typical Application/Finding |

| Methacrylic Acid (MAA) | Hydrogen Bonding | Frequently used for creating MIPs for various phenols; shows strong interaction with the hydroxyl group. |

| 4-Vinylpyridine (B31050) (4-VP) | Hydrogen Bonding | Effective for phenolic acids and flavonoids, demonstrating high recovery rates in extraction. |

| Itaconic Acid (IA) | Hydrogen Bonding | Identified as a top-performing monomer for phenol binding, though performance can be suppressed in aqueous media. |

| Acrylamide (B121943) (AAm) | Hydrogen Bonding | Shows high binding capacity for templates like gallic acid, validated by computational and experimental data. |

| Styrene | Hydrophobic & π–π Interactions | Used for less polar phenolic compounds; binding is mainly through non-specific hydrophobic interactions. |

This table is generated based on data from multiple sources.

Achieving the right stoichiometry between the template and the functional monomer is a critical factor that influences the number and quality of the recognition sites in the polymer. researchgate.net An insufficient amount of monomer leads to incomplete complex formation and fewer binding sites, while an excess can result in a high degree of non-specific binding, reducing the polymer's selectivity.

Computational methods are again employed to determine the ideal ratio. By simulating the pre-polymerization complex with varying numbers of monomer molecules surrounding the template, the most energetically favorable configuration can be identified. For instance, studies using the Hartree-Fock (HF) method have determined that a 1:4 molar ratio of sinapic acid (a phenolic acid) to 4-vinylpyridine (4-VP) resulted in the highest binding energy. Similarly, a 1:3 ratio was found to be optimal for a bitertanol (B1667530) template with a hydroquinone (B1673460) monomer. Response surface methodology (RSM) is an experimental design approach that can also be used to optimize these ratios efficiently. The most common template-to-monomer-to-cross-linker ratio reported in literature is often around 1:4:20, though this requires adjustment depending on the specific system.

Examples of Optimized Template-to-Monomer Ratios:

| Template | Functional Monomer | Optimal Ratio (Template:Monomer) | Computational Method | Reference |

| Sinapic Acid | 4-Vinylpyridine (4-VP) | 1:4 | Hartree-Fock (HF) | |

| Rosmarinic Acid | 4-Vinylpyridine (4-VP) | 1:5 | Hartree-Fock (HF) | |

| Sulfadimethoxine | Methacrylic Acid (MAA) | 1:6 | N/A (Experimental) | |

| Bitertanol | Hydroquinone | 1:3 | Density Functional Theory (DFT) |

This table presents findings from various research studies.

The binding energy (ΔE) or Gibbs free energy change (ΔG) of the template-monomer complex in the pre-polymerization stage is a key quantitative predictor of the final MIP's performance. A more negative (lower) binding energy signifies a more stable complex, which is more likely to lead to the formation of well-defined, high-affinity binding sites in the polymer matrix. researchgate.net

Quantum mechanics calculations, particularly DFT with basis sets like 6-31G(d), are frequently used to calculate these energies. For example, in a study designing a MIP for gallic acid, acrylic acid (AA) and acrylamide (AAm) were predicted to be the best monomers as they showed the highest ΔG values upon complex formation. These computational predictions correlated well with experimental results, where the AA-based MIP exhibited the highest imprinting factor. Similarly, semi-empirical methods like PM3 can also be used and have shown good agreement with experimental outcomes for selecting monomers and predicting MIP performance.

Predicted Binding Energies for Various Template-Monomer Complexes:

| Template | Functional Monomer | Molar Ratio | Predicted Binding Energy (kcal/mol) | Computational Method |

| Rosmarinic Acid | 4-Vinylpyridine (4-VP) | 1:5 | -32.24 | HF/PCM |

| Sinapic Acid | 4-Vinylpyridine (4-VP) | 1:4 | -145.1 | HF/PCM |

| Sodium Nitrate | Allylthiourea | 1:4 | -39.79 | DFT |

| Stigmasteryl Methacrylate | N,NI-dimethylacrylamide | N/A | -8.867 | PM3 |

This table compiles data from a review on computational MIP design.

Application of MIPs in Selective Extraction and Separation

The tailored selectivity of MIPs makes them excellent materials for solid-phase extraction (SPE), a technique often referred to as MISPE. Phenolic compounds are ubiquitous in environmental and biological samples, often existing in complex mixtures. MISPE provides a powerful tool to selectively isolate and concentrate these target analytes, even in the presence of structurally similar compounds. echemi.com

For instance, a MIP synthesized using 4-hydroxyphenylacetic acid as a template demonstrated high selectivity for extracting phenolic acid metabolites from human urine, achieving a 94% recovery for the template molecule. In another application, a quercetin-imprinted polymer was successfully used to fractionate complex olive leaf extracts. echemi.com This MIP showed a much stronger binding capacity for quercetin (B1663063) compared to other phenolic compounds like vanillic acid and oleuropein, allowing for a significant enrichment of flavonoids from the extract. echemi.com The robustness, reusability, and low cost of MIPs make them a promising alternative to traditional sorbents for analytical and preparative-scale separations.

Chemical Intermediates in Advanced Organic Synthesis

Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the use of This compound as a chemical intermediate in advanced organic synthesis. While related chlorinated phenols and isopropoxy phenols are documented as precursors in the synthesis of pharmaceuticals, agrochemicals like the insecticide Propoxur, and other complex molecules, the specific role of the title compound is not detailed in available resources. Chlorinated phenolic structures are recognized as important building blocks in medicinal chemistry, but the synthetic pathways originating from this compound remain unelucidated in the public domain.

Precursors for Complex Molecules (e.g., Isochromanquinones)